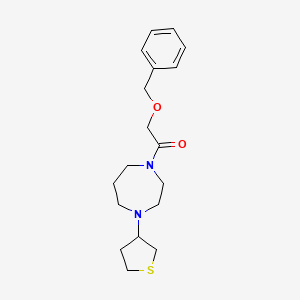

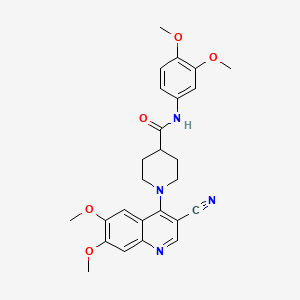

2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and reductions. For instance, the reduction of 2-benzyloxy-1,5-ethano-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine using LiAlH4 leads to the formation of 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives . Additionally, a formal [4 + 2+1] annulation process involving aryl methyl ketones and 2-aminobenzyl alcohols has been reported to synthesize benzo[e][1,4]diazepin-3-ones, which indicates a method for constructing seven-membered ring lactams through dual C-O bond cleavage .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various analytical techniques such as 1H NMR, IR, HR-MS, and elemental analysis. For example, the structure of a novel bridged tetra(phenol) compound was confirmed by these methods and further validated by X-ray single crystal diffraction . This suggests that similar analytical techniques could be employed to elucidate the structure of 2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one.

Chemical Reactions Analysis

The related compounds exhibit reactivity that can lead to the formation of complex structures. For instance, the LiAlH4 reduction of certain precursors can result in skeletally rearranged products . Moreover, the I2-promoted multicomponent dicyclization and ring-opening sequences demonstrate the potential for creating diverse lactams, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been deduced from their molecular structures. For example, the crystallographic analysis of 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines revealed hydrogen-bonded structures in one, two, and three dimensions, which can influence the compound's physical properties and reactivity . These findings could provide a basis for predicting the properties of 2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one.

Aplicaciones Científicas De Investigación

Photocatalytic C-H Functionalization

Research by Rodina et al. (2016) explored benzophenone-sensitized reactions leading to C-H functionalization of aliphatic compounds without the elimination of nitrogen, providing a method for modifying the chemical structure of similar compounds. This process could be applicable for the functionalization of "2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one," potentially enhancing its reactivity or altering its physical properties for specific research applications (Rodina, L. et al., 2016).

Synthesis of Bioactive Derivatives

Shaabani et al. (2009) demonstrated a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, indicating that structural analogs of "2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one" may be synthesized for potential bioactive applications. This synthesis pathway could be leveraged to create derivatives with enhanced biological activity or specificity (Shaabani, A. et al., 2009).

Antiproliferative Activity

Liszkiewicz's study on the synthesis and in vitro antiproliferative activity of certain phenyl-2-(aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones suggests that structurally similar compounds, like "2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one," could be evaluated for their potential antiproliferative effects against various cancer cell lines. This could lead to the development of new chemotherapeutic agents (Liszkiewicz, H., 2002).

Propiedades

IUPAC Name |

2-phenylmethoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c21-18(14-22-13-16-5-2-1-3-6-16)20-9-4-8-19(10-11-20)17-7-12-23-15-17/h1-3,5-6,17H,4,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHWSPMNIJVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)